1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine chemical properties
1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine
Introduction
The 1,2,3,6-tetrahydropyridine (THP) scaffold is a cornerstone in the architecture of bioactive molecules. As a six-membered, unsaturated nitrogen-containing heterocycle, it is prevalent in a multitude of natural products and synthetic pharmaceutical agents.[1][2][3] The structural and chemical flexibility of the THP ring makes it an invaluable template in drug design and organic synthesis.[1][4] The biological and pharmacological profile of THP derivatives is profoundly influenced by the nature and position of substituents on the ring structure.[3]
This guide focuses on the chemical properties of a specific derivative, 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine . This molecule combines three key structural motifs: the core 1,2,3,6-tetrahydropyridine ring, an N-benzyl group which modulates steric and electronic properties, and a C4-linked 3-phenylpropyl chain that enhances lipophilicity and provides conformational flexibility. While specific literature on this exact compound is limited, its chemical behavior can be expertly extrapolated from the well-documented chemistry of its constituent parts and related analogues. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing insights into its synthesis, reactivity, and physicochemical characteristics based on established principles of organic chemistry.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine are dictated by its unique assembly of functional groups. The tertiary amine within the unsaturated ring imparts basicity, while the aromatic rings and the hydrocarbon chain contribute to its lipophilicity.
Table 1: Physicochemical Properties of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine
| Property | Value | Source |
| CAS Number | 70152-27-1 | [5][6] |
| Molecular Formula | C₂₁H₂₅N | [6] |
| Molecular Weight | 291.43 g/mol | [6] |
| Predicted XLogP3 | 4.6 - 5.1 | (Predicted) |
| Predicted pKa | ~8.5 - 9.0 (conjugate acid) | (Predicted) |
The core reactivity of the molecule is centered around two primary locations: the nucleophilic and basic nitrogen atom and the C4-C5 olefinic bond. The N-benzyl group serves as a common protecting group in synthesis, which can be removed under reductive conditions, but it also sterically shields the nitrogen atom, influencing its accessibility to reagents.
Synthesis Methodologies
The synthesis of 4-substituted-1-benzyl-1,2,3,6-tetrahydropyridines can be approached through several strategic pathways. Given the lack of a specific published procedure for the title compound, a highly plausible and versatile method involves the direct C4-alkylation of a metallated 1-benzyl-1,2,3,6-tetrahydropyridine precursor. This approach offers a convergent and efficient route to the target molecule.
Key Synthetic Strategy: C4-Alkylation of a Tetrahydropyridine Intermediate
This strategy leverages the increased acidity of the allylic protons at the C4 position of a 1-benzyl-4-substituted-1,2,3,6-tetrahydropyridine precursor. Deprotonation with a strong, non-nucleophilic base generates a resonance-stabilized allylic anion, which can then be alkylated by an appropriate electrophile. A similar methodology has been successfully employed for the synthesis of related C4-alkylated tetrahydropyridines.[7]
The logical workflow for this synthesis is depicted below.
Caption: Plausible synthetic workflow for the target compound via C4-alkylation.
Experimental Protocol: Synthesis via C4-Alkylation
The following protocol is a predictive, self-validating methodology based on established chemical principles for achieving the synthesis of the title compound.
PART A: Synthesis of 1-Benzyl-4-piperidyl-1,2,5,6-tetrahydropyridine (Enamine Precursor)
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Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 1-benzyl-4-piperidone (1.0 eq), piperidine (1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.05 eq), and toluene.
-
Azeotropic Dehydration: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. Continue reflux until no more water is collected (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude enamine, which is often used directly in the next step. A patent describes a similar enamine formation process.[8]
PART B: Reduction to 1-Benzyl-4-piperidyl-1,2,5,6-tetrahydropyridine
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Reaction Setup: Dissolve the crude enamine from Part A in an appropriate solvent such as tetrahydrofuran (THF) or methanol in a flask under an inert atmosphere (N₂ or Ar).
-
Reduction: Cool the solution to 0 °C in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) portion-wise (1.5 eq).[8]
-
Reaction Monitoring & Quenching: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC. Carefully quench the reaction by the slow addition of water, followed by 1 M NaOH.
-
Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography if necessary.
PART C: C4-Alkylation to yield 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine
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Reaction Setup: Dissolve the purified product from Part B in anhydrous THF under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add n-butyllithium (n-BuLi) (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour to ensure complete formation of the allylic anion.[7]
-
Alkylation: Add 1-bromo-3-phenylpropane (1.2 eq) dropwise to the anion solution at -78 °C.
-
Reaction & Workup: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final product by flash column chromatography on silica gel.
Chemical Reactivity and Stability
The reactivity profile is dominated by the alkene and the tertiary amine functionalities.
Caption: Key reactivity pathways of the tetrahydropyridine scaffold.
Reactions at the C4-C5 Double Bond
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Reduction/Hydrogenation: The olefinic bond can be readily reduced to the corresponding saturated piperidine derivative using standard catalytic hydrogenation conditions (e.g., H₂, Pd/C). This transformation significantly alters the geometry and conformational flexibility of the ring.
-
Electrophilic Addition: The electron-rich double bond is susceptible to attack by electrophiles. For instance, halogenation with agents like bromine can occur, leading to di-halogenated piperidine derivatives.[9]
-
Oxidation: The tetrahydropyridine ring can be oxidized to a more stable dihydropyridinium species. This is a reaction of significant biological consequence, as exemplified by the neurotoxin MPTP, where enzymatic oxidation by monoamine oxidase B (MAO-B) is the critical step for its activation.[10] It is plausible that the title compound could also be a substrate for similar enzymatic or chemical oxidation.
Reactions Involving the Nitrogen Atom
-
Salt Formation: As a tertiary amine, the nitrogen atom is basic and will react with acids to form the corresponding ammonium salts. This is often used to improve the aqueous solubility and crystalline nature of amine-containing compounds.
-
N-Debenzylation: The benzyl group is a versatile protecting group that can be cleaved under various conditions, most commonly via catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst). This unmasks the secondary amine, providing a crucial handle for further synthetic diversification.
Stability
The compound is expected to be reasonably stable under standard laboratory conditions. However, like many tertiary amines, it may be sensitive to air oxidation over long periods, potentially leading to the formation of N-oxide byproducts. It should be stored in a well-sealed container, protected from light and air.
Predicted Spectroscopic Data
While experimental spectra are not publicly available, the key features can be reliably predicted based on the known spectroscopic behavior of its structural components.[11][12]
Table 2: Predicted Spectroscopic Features
| Technique | Predicted Features |
| ¹H NMR | - Aromatic Protons: Multiplets between δ 7.1-7.4 ppm (10H, from benzyl and phenylpropyl groups).- Vinyl Proton: A broad singlet or multiplet around δ 5.5-5.8 ppm (1H, C5-H).- Benzylic Protons: A sharp singlet around δ 3.5-3.7 ppm (2H, N-CH₂-Ph).- Allylic Protons: Multiplets around δ 2.5-3.2 ppm (4H, C3-H₂ and C6-H₂).- Phenylpropyl Chain: Multiplets for the three methylene groups between δ 1.6-2.6 ppm. |
| ¹³C NMR | - Aromatic Carbons: Signals between δ 125-142 ppm.- Vinyl Carbons: Signals around δ 120-135 ppm (C4 and C5).- Benzylic Carbon: Signal around δ 60-65 ppm (N-CH₂-Ph).- Ring Carbons: Signals for C2, C3, and C6 in the δ 25-55 ppm range.- Phenylpropyl Chain: Signals for the aliphatic carbons in the δ 28-36 ppm range. |
| Mass Spec (EI) | - Molecular Ion (M⁺): m/z 291.- Key Fragments: m/z 91 (tropylium ion, from benzyl group), m/z 200 ([M-C₇H₇]⁺, loss of benzyl), m/z 172 ([M-C₉H₁₁]⁺, loss of phenylpropyl side chain). |
Conclusion
1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine is a molecule with significant potential for applications in medicinal chemistry and as a synthetic intermediate. Its chemical properties are defined by the interplay between the reactive tetrahydropyridine core and its N-benzyl and C4-phenylpropyl substituents. Understanding its plausible synthetic routes, primarily through C4-alkylation, and its reactivity at both the double bond and the nitrogen atom, provides a solid foundation for its utilization in research and development. The general biological importance of the tetrahydropyridine scaffold suggests that this compound and its derivatives are worthy candidates for further investigation in drug discovery programs.
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